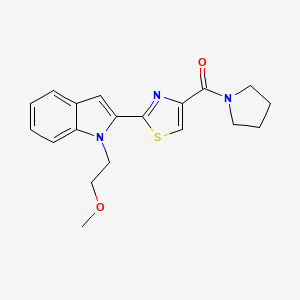
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned American chemist, and pharmacologist. MIPT is a potent psychedelic drug that has gained popularity in recent years due to its unique properties and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2-(1-(2-Methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone and its derivatives are subjects of extensive research in synthetic chemistry, focusing on their synthesis, structural characterization, and potential applications. For example, studies on the synthesis of new pyridine derivatives and their antimicrobial activity reveal the chemical versatility and potential biological applications of such compounds (Patel, Agravat, & Shaikh, 2011). Additionally, research on organotin(IV) complexes showcases the compound's ability to form complex structures with potential as antimicrobial drugs (Singh, Singh, & Bhanuka, 2016).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. For instance, the creation of amide derivatives aimed at investigating their in vitro antimicrobial activity demonstrates modest activity against bacteria and fungi, highlighting the compound's potential in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011). Furthermore, organotin(IV) complexes derived from the compound show enhanced antibacterial activities, suggesting their potential use in drug development (Singh, Singh, & Bhanuka, 2016).
Molecular Structure Studies
Investigations into the molecular structure of derivatives of this compound provide insights into their chemical behavior and potential applications. Studies on crystal and molecular structure analysis, such as the work on monoclinic space group compounds, offer a detailed understanding of the compound's structural characteristics, aiding in the exploration of its pharmaceutical potentials (Lakshminarayana et al., 2009).
Optical and Electronic Properties
Research on the compound's derivatives also extends to their optical and electronic properties, which are crucial for applications in materials science and photophysics. For example, the synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcase the impact of chemical structure on absorption and fluorescence spectra, with implications for the development of luminescent materials (Volpi et al., 2017).
Mecanismo De Acción
Mode of action
Thiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes, which are involved in the inflammatory response .
Biochemical pathways
Without specific information on “(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Given that thiazole derivatives can inhibit cox enzymes, it’s possible that this compound could affect the arachidonic acid pathway, which is involved in inflammation .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have good bioavailability .
Result of action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of its action might be. If it does inhibit cox enzymes like other thiazole derivatives, it could potentially reduce inflammation .
Propiedades
IUPAC Name |
[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-24-11-10-22-16-7-3-2-6-14(16)12-17(22)18-20-15(13-25-18)19(23)21-8-4-5-9-21/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKUPTVILIEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)


![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
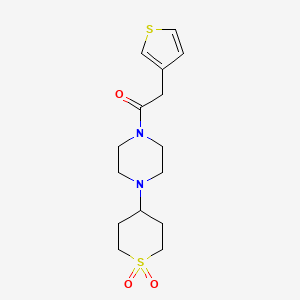
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)
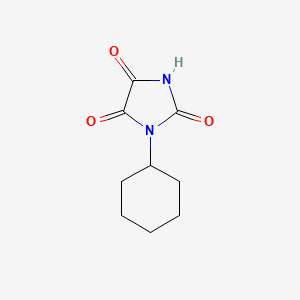
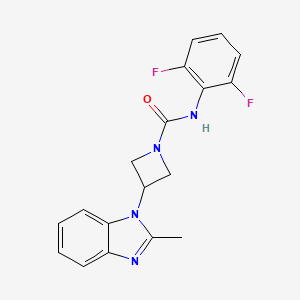
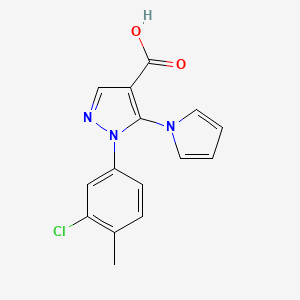
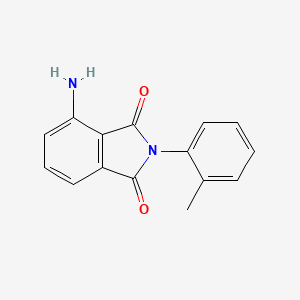
![2-benzylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2716967.png)
